molecular formula C20H18N2O4S2 B2418050 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide CAS No. 2034594-71-1

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide

Cat. No.: B2418050
CAS No.: 2034594-71-1
M. Wt: 414.49
InChI Key: RNIMLFWPAZCZPU-UHFFFAOYSA-N
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Description

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a complex organic compound featuring a blend of diverse chemical moieties, including bithiophene and benzo[d][1,3]dioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide typically involves a multi-step process:

  • Step 1: Synthesis of the bithiophene-ethylamine intermediate.

    • Starting with a brominated bithiophene, a Stille coupling reaction can be employed using a palladium catalyst to introduce an ethylamine side chain.

  • Step 2: Synthesis of the benzo[d][1,3]dioxole intermediate.

    • Benzo[d][1,3]dioxole can be synthesized through the cyclization of catechol with methylene chloride under acidic conditions.

  • Step 3: Formation of oxalamide.

    • The oxalamide formation is completed by reacting the two intermediates with oxalyl chloride under controlled conditions, followed by amination to yield the target compound.

Industrial Production Methods

Industrial-scale production requires optimizing the synthetic route for yield and purity. The use of continuous flow reactors for the Stille coupling reaction and the cyclization step can enhance scalability. Additionally, solid-phase synthesis techniques may be employed to facilitate the purification processes, ensuring high yield and consistency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide undergoes several types of reactions, including:

  • Oxidation: Typically facilitated by oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones on the thiophene rings.

  • Reduction: Using reducing agents such as lithium aluminum hydride to selectively reduce the oxalamide groups to amines.

  • Substitution: Electrophilic and nucleophilic substitutions can occur at the thiophene and benzodioxole moieties, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenated reagents, Grignard reagents.

Major Products

  • Oxidation: Thiophene sulfoxides, sulfone derivatives.

  • Reduction: Corresponding amines.

  • Substitution: Varied functionalized derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is used as a building block in the synthesis of organic semiconductors and conductive polymers.

Biology

In biological research, this compound can be used to study the interaction of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, it can be utilized for the development of new materials with unique electronic properties, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Mechanism of Action

Mechanism

The compound exerts its effects primarily through its interactions with electron-rich and electron-deficient sites in biological and chemical systems. The thiophene and benzo[d][1,3]dioxole moieties allow for pi-pi stacking interactions, hydrogen bonding, and van der Waals forces, which contribute to its overall activity.

Molecular Targets and Pathways

Molecular targets include enzyme active sites, where the compound may act as an inhibitor or activator. It can also interfere with electron transport pathways, making it relevant for both biological and material science applications.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-thienyl)ethyl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide

  • N1-(3-(2-thienyl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide

Uniqueness

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide stands out due to the presence of the bithiophene unit, which imparts unique electronic properties that are advantageous for applications in organic electronics and photovoltaics. The combination of these two structural motifs leads to enhanced stability and functionality compared to similar compounds.

Hopefully this article gives you a comprehensive view of this compound!

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c23-19(20(24)22-10-13-1-3-16-17(9-13)26-12-25-16)21-7-5-15-2-4-18(28-15)14-6-8-27-11-14/h1-4,6,8-9,11H,5,7,10,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIMLFWPAZCZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC3=CC=C(S3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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